3-Methylcyclohexanone
Overview
Description
3-Methylcyclohexanone: is an organic compound with the molecular formula C7H12O . It is a derivative of cyclohexanone, where a methyl group is attached to the third carbon of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical processes and industrial applications .
Mechanism of Action
Mode of Action
As a ketone, it may undergo nucleophilic addition reactions with various biological targets . For instance, it could potentially form oximes in an essentially irreversible process as the adduct dehydrates .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methylcyclohexanone. For instance, certain conditions may favor the formation of its oxime .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanone can be synthesized through several methods:
Oxidation of Methylcyclohexane: This method involves the oxidation of methylcyclohexane using oxidizing agents such as potassium permanganate or chromic acid.
Partial Hydrogenation of Cresol: Another method involves the partial hydrogenation of the corresponding cresol (methylphenol) to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cresol under controlled conditions. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Substitution: The compound can undergo substitution reactions where the methyl group or the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 3-Methylcyclohexanoic acid.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Scientific Research Applications
3-Methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
- 2-Methylcyclohexanone
- 4-Methylcyclohexanone
- Cyclohexanone
Comparison:
- 2-Methylcyclohexanone: Similar to 3-methylcyclohexanone but with the methyl group attached to the second carbon. It has similar chemical properties but different reactivity due to the position of the methyl group .
- 4-Methylcyclohexanone: The methyl group is attached to the fourth carbon. It also has similar properties but different reactivity compared to this compound .
- Cyclohexanone: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions compared to its methylated counterparts .
Properties
IUPAC Name |
3-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOOUHRTQVGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862256 | |
Record name | Cyclohexanone, 3-methyl- | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour | |
Record name | 3-Methylcyclohexanone | |
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Record name | (R)-3-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 3-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.914-0.919 | |
Record name | 3-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 3-Methylcyclohexanone | |
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CAS No. |
591-24-2, 625-96-7 | |
Record name | (RS)-3-Methylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-24-2 | |
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Record name | 3-Methylcyclohexanone | |
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Record name | 3-METHYLCYCLOHEXANONE | |
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Record name | Cyclohexanone, 3-methyl- | |
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Record name | Cyclohexanone, 3-methyl- | |
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Record name | 3-methylcyclohexanone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.829 | |
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Record name | 3-METHYLCYCLOHEXANONE | |
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Record name | (R)-3-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |
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Melting Point |
-73.5 °C | |
Record name | (R)-3-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylcyclohexanone?
A1: The molecular formula of this compound is C₇H₁₂O, and its molecular weight is 112.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been studied using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR have been used to determine the structure and study the tautomerism of this compound and its derivatives. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the vibrational modes of this compound, particularly the carbonyl stretching frequency, which is sensitive to its chemical environment. [, ]
- Circular Dichroism (CD): Variable temperature CD spectroscopy has been employed to determine the conformational equilibrium of this compound. []
- Raman Optical Activity (ROA): ROA spectroscopy, combined with ab initio calculations, has been used to investigate the vibrational modes and chirality of this compound. [, ]
- Microwave Spectroscopy: This technique has been employed to determine the dipole moment and spectroscopic constants of this compound in the gas phase. []
Q3: What is the conformational preference of this compound?
A3: this compound primarily exists in a chair conformation with the methyl group in the equatorial position, minimizing steric interactions. This has been confirmed by various experimental and computational studies. [, , , ]
Q4: How has computational chemistry been used to study this compound?
A4: Computational studies have been essential in:
- Calculating rotational strengths and predicting CD spectra to analyze conformational preferences of this compound. []
- Simulating the statistical correlation between rotation and translation in the liquid state to understand its molecular dynamics. []
- Investigating the origins of unusual couplets in the ROA spectrum, providing insights into its vibrational characteristics. []
- Calculating the geometries of this compound included in clathrates, furthering our understanding of host-guest interactions. []
Q5: How has this compound been used in catalytic reactions?
A5: this compound serves as a model substrate in various catalytic reactions, such as:
- Meerwein-Ponndorf-Verley (MPV) reduction: Studies investigated the diastereoselective reduction of this compound using zirconium alkoxide catalysts, highlighting the influence of catalyst and substrate structure on selectivity. [, ]
- Asymmetric hydrogenation: Research explored the enantioselective hydrogenation of this compound using chiral catalysts, leading to the production of enantioenriched alcohols. [, ]
Q6: How does the structure of this compound influence its reactivity in these catalytic reactions?
A6: The presence and position of the methyl group in this compound significantly affect its reactivity:
- Steric hindrance: The methyl group influences the approach of reactants and reagents, impacting the diastereoselectivity of reactions like the MPV reduction. []
- Electronic effects: The methyl group can inductively affect the electron density of the carbonyl group, influencing its susceptibility to nucleophilic attack in reactions like hydrogenation. []
Q7: How does this compound interact with chiral surfaces and hosts?
A7: this compound exhibits enantiospecific interactions with chiral environments:
- Chiral metal surfaces: Studies have shown enantiospecific differences in the desorption energies of this compound enantiomers from chiral Cu surfaces. [, , ]
- Chiral host molecules: Research has demonstrated the enantioselective inclusion of this compound enantiomers within the chiral cavities of host molecules like deoxycholic acid and TETROL. [, ]
Q8: What are the implications of these chiral interactions?
A8: The enantiospecific interactions of this compound have significant implications for:
- Understanding chiral recognition mechanisms: By studying the interactions of this compound with chiral surfaces and hosts, researchers can gain insights into the fundamental principles governing chiral recognition. [, ]
- Developing enantioselective separations: The observed enantiospecificity can be exploited for the separation of this compound enantiomers, which is crucial for obtaining enantiopure compounds for various applications. [, ]
- Designing enantioselective catalysts: Understanding the factors influencing enantiospecificity can aid in the rational design of catalysts that exhibit enhanced enantioselectivity in reactions involving this compound and similar substrates. []
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